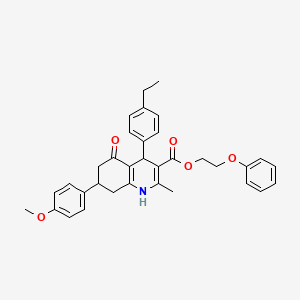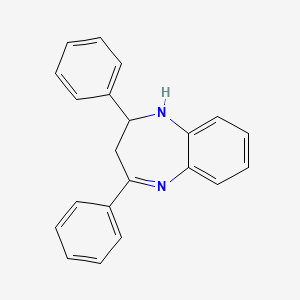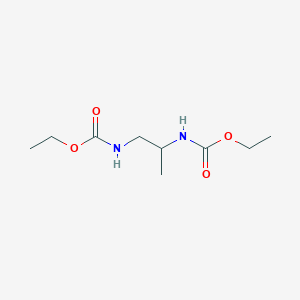![molecular formula C23H19BrN2O3 B4967884 N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-bromo-4-ethoxybenzamide](/img/structure/B4967884.png)
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-bromo-4-ethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-bromo-4-ethoxybenzamide, also known as BMB-Br, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. BMB-Br is a derivative of benzamide, which is a class of organic compounds that have a wide range of biological activities.
Wirkmechanismus
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-bromo-4-ethoxybenzamide exerts its anticancer activity by inhibiting the activity of a protein called heat shock protein 90 (HSP90), which is involved in the regulation of various cellular processes, including cell growth and proliferation. This compound binds to the ATP-binding site of HSP90, thereby preventing its activity and leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (the formation of new blood vessels), and the suppression of tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-bromo-4-ethoxybenzamide in lab experiments is its high potency and selectivity towards cancer cells, which makes it a promising candidate for the development of new anticancer drugs. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research and development of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-bromo-4-ethoxybenzamide and its derivatives. One potential direction is the optimization of its chemical structure to improve its solubility and bioavailability. Another direction is the exploration of its potential applications in other fields, such as neurodegenerative diseases and infectious diseases. Additionally, further studies are needed to elucidate the underlying mechanisms of its anticancer activity and to identify potential drug targets for the development of new anticancer drugs.
Synthesemethoden
The synthesis of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-bromo-4-ethoxybenzamide involves the reaction of 3-(1,3-benzoxazol-2-yl)-2-methylphenylamine with 3-bromo-4-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction yields this compound as a white solid with a high purity level.
Wissenschaftliche Forschungsanwendungen
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-bromo-4-ethoxybenzamide has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of this compound is in the field of medicinal chemistry, where it has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colorectal cancer cells.
Eigenschaften
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-bromo-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN2O3/c1-3-28-20-12-11-15(13-17(20)24)22(27)25-18-9-6-7-16(14(18)2)23-26-19-8-4-5-10-21(19)29-23/h4-13H,3H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXHIYCXLMXAGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2C)C3=NC4=CC=CC=C4O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-2-furamide](/img/structure/B4967807.png)

![9b-(4-chlorophenyl)-5-oxo-N-phenyl-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindole-1-carbothioamide](/img/structure/B4967812.png)
![N-(4-isopropylphenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide](/img/structure/B4967827.png)

![3-({5-[4-(2-chlorophenyl)-1-piperazinyl]-2,4-dinitrophenyl}amino)phenol](/img/structure/B4967849.png)
![1-[2-(3-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene](/img/structure/B4967863.png)
![methyl 5-benzyl-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4967864.png)



![4-(4-biphenylyl)-2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B4967893.png)
![1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B4967894.png)
![8-chloro-N'-[1-(3-chlorophenyl)propylidene]-2-(4-ethylphenyl)-4-quinolinecarbohydrazide](/img/structure/B4967900.png)